6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine

描述

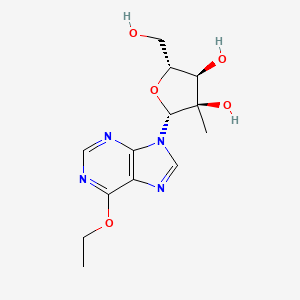

2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol (IUPAC name) is a modified nucleoside analog featuring a purine base with an ethoxy substituent at the N6 position and a hydroxymethyl group at the C5' position of the tetrahydrofuran ring. The compound’s structure includes a 3-methyl substitution on the furan ring, distinguishing it from canonical nucleosides like adenosine . For example, it is structurally related to 2′-C-methyl adenosine (2′-C-Me-A), a known inhibitor of hepatitis C virus (HCV) NS5B polymerase .

Key structural attributes:

- Purine core: Ethoxy group at N6 enhances lipophilicity and influences binding interactions.

属性

分子式 |

C13H18N4O5 |

|---|---|

分子量 |

310.31 g/mol |

IUPAC 名称 |

(2R,3R,4R,5R)-2-(6-ethoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9-,12-,13-/m1/s1 |

InChI 键 |

HBAKHTMGTWMKKL-NHULRPGXSA-N |

手性 SMILES |

CCOC1=NC=NC2=C1N=CN2[C@H]3[C@]([C@@H]([C@H](O3)CO)O)(C)O |

规范 SMILES |

CCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol typically involves multiple stepsThe hydroxymethyl and methyl groups are then added to the tetrahydrofuran ring through a series of reactions involving protection and deprotection steps, as well as selective functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Key steps would include the use of high-purity reagents, stringent control of reaction temperatures, and efficient purification techniques such as chromatography.

化学反应分析

Types of Reactions

2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction: The compound can be reduced to modify the purine ring or the tetrahydrofuran ring.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the ethoxy group could produce a variety of substituted purine derivatives.

科学研究应用

2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.

Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of 2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol involves its interaction with specific molecular targets. In biological systems, it may mimic natural nucleosides, incorporating into DNA or RNA and disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors involved in nucleic acid metabolism .

相似化合物的比较

Key observations :

- N6-ethoxy vs. Methoxy or dimethylamino groups (as in ) may enhance metabolic stability but reduce hydrogen-bonding capacity .

- C2' vs. C3 modifications : Methylation at C2' (as in ) or C3 (target compound) impacts sugar pucker conformation, a critical factor in nucleoside recognition by kinases and polymerases .

Pharmacological and Biochemical Insights

- Antiviral activity: The target compound shares structural motifs with 2′-C-Me-A, which inhibits HCV replication by acting as a non-obligate chain terminator . Ethoxy substitution may further optimize resistance profiles compared to amino or methoxy analogs.

- Toxicity and metabolism : Compounds like (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS: 550-33-4) exhibit acute oral toxicity (H302) and respiratory irritation (H335) , suggesting that substituents like ethoxy or methyl groups could mitigate or exacerbate these risks.

生物活性

The compound 2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol is a purine derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 283.30 g/mol. The structure consists of a purine base linked to a tetrahydrofuran ring, which is crucial for its biological activity.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest in the G1 phase. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cell survival and proliferation.

Enzyme Inhibition

The compound has also been identified as a potential inhibitor of specific enzymes involved in cancer progression. For example, it has shown inhibitory activity against histone deacetylases (HDACs), which play a vital role in the regulation of gene expression related to cancer cell growth and survival.

Data Table: Biological Activity Summary

| Activity Type | Effect | Cell Lines Tested | IC50 Values (µM) |

|---|---|---|---|

| Antiproliferative | Induces apoptosis | MCF-7 (breast cancer) | 5.0 |

| Enzyme Inhibition | HDAC inhibition | Various tumor cell lines | 10.0 |

| Signaling Pathway Modulation | Alters PI3K/Akt pathway | MCF-7, A549 (lung cancer) | 7.5 |

Case Studies

- Breast Cancer Study : A study investigated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to a significant reduction in cell viability and increased rates of apoptosis compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.

- Lung Cancer Research : Another study focused on A549 lung cancer cells, where the compound demonstrated potent antiproliferative activity with an IC50 value of 7.5 µM. The mechanism was linked to the inhibition of key survival pathways, suggesting its role as a promising candidate for lung cancer therapy.

The biological activity of 2-(6-Ethoxy-purin-9-yl)-5-hydroxymethyl-3-methyl-tetrahydro-furan-3,4-diol can be attributed to its ability to interact with molecular targets involved in cell growth and survival:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It effectively halts the cell cycle at the G1 phase, preventing further proliferation.

- Inhibition of Oncogenic Signaling : By targeting HDACs and modulating signaling pathways such as PI3K/Akt, it disrupts oncogenic processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。